molecular formula C6H8N2O3 B1489460 Ethyl 1,3,4-oxadiazol-2-ylacetate CAS No. 944898-39-9

Ethyl 1,3,4-oxadiazol-2-ylacetate

Cat. No.: B1489460
CAS No.: 944898-39-9
M. Wt: 156.14 g/mol
InChI Key: WOJMTLHPUUHFFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,3,4-oxadiazol-2-ylacetate is a chemical compound with the molecular formula C_7H_8N_2O_3 It is a derivative of 1,3,4-oxadiazole, a heterocyclic compound containing two nitrogen atoms and one oxygen atom in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 1,3,4-oxadiazol-2-ylacetate can be synthesized through several methods. One common approach involves the cyclization of ethyl hydrazinoacetate with formic acid or acetic anhydride under acidic conditions. Another method includes the reaction of ethyl ester of hydrazinecarboxylic acid with various dehydrating agents.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1,3,4-oxadiazol-2-ylacetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of ethyl hydrazinoacetate or other reduced derivatives.

  • Substitution: Generation of various substituted oxadiazoles.

Scientific Research Applications

Ethyl 1,3,4-oxadiazol-2-ylacetate has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 1,3,4-oxadiazol-2-ylacetate exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.

Comparison with Similar Compounds

Ethyl 1,3,4-oxadiazol-2-ylacetate is similar to other oxadiazole derivatives, such as ethyl 1,2,4-oxadiazol-3-ylacetate and ethyl 1,2,5-oxadiazol-3-ylacetate These compounds share the oxadiazole ring structure but differ in the position of the nitrogen and oxygen atoms within the ring

List of Similar Compounds

  • Ethyl 1,2,4-oxadiazol-3-ylacetate

  • Ethyl 1,2,5-oxadiazol-3-ylacetate

  • Ethyl 1,3,4-thiadiazol-2-ylacetate

  • Ethyl 1,3,5-triazol-2-ylacetate

Properties

IUPAC Name

ethyl 2-(1,3,4-oxadiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-2-10-6(9)3-5-8-7-4-11-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJMTLHPUUHFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501302393
Record name Ethyl 1,3,4-oxadiazole-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944898-39-9
Record name Ethyl 1,3,4-oxadiazole-2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944898-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1,3,4-oxadiazole-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1,3,4-oxadiazol-2-ylacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 1,3,4-oxadiazol-2-ylacetate
Reactant of Route 3
Reactant of Route 3
Ethyl 1,3,4-oxadiazol-2-ylacetate
Reactant of Route 4
Reactant of Route 4
Ethyl 1,3,4-oxadiazol-2-ylacetate
Reactant of Route 5
Ethyl 1,3,4-oxadiazol-2-ylacetate
Reactant of Route 6
Reactant of Route 6
Ethyl 1,3,4-oxadiazol-2-ylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.